2-Pentadecenal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

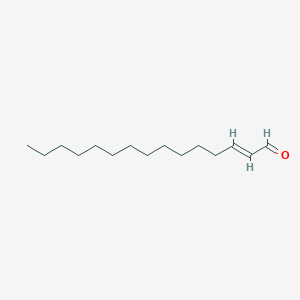

2-Pentadecenal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor and is often used in the fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions

2-Pentadecenal can be synthesized through various methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of 1-tetradecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-tetradecene, followed by the reduction of the resulting aldehyde to form this compound .

化学反応の分析

Types of Reactions

2-Pentadecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pentadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form 2-pentadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: 2-Pentadecenoic acid

Reduction: 2-Pentadecen-1-ol

Substitution: Various substituted products depending on the nucleophile used

科学的研究の応用

Applications in Food Science

Flavoring Agent:

2-Pentadecenal is recognized for its role as a flavoring agent in the food industry. Its unique aroma profile contributes to the sensory characteristics of certain foods.

Case Study: Flavor Profile Enhancement

A study demonstrated that incorporating this compound into baked goods enhanced their flavor profile significantly. The sensory evaluation indicated a preference for products containing this compound over those without it, showcasing its potential as a natural flavor enhancer .

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, suggesting its potential use in pharmaceutical formulations targeting bacterial infections .

Analytical Chemistry

Breath Analysis:

Recent advancements in analytical techniques have highlighted the use of this compound as a biomarker in breath analysis. It can be detected through methods such as secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS), which allows for real-time monitoring of metabolic processes.

Case Study: Clinical Diagnosis

A study utilized breath analysis to monitor patients with metabolic disorders. This compound was identified as a significant metabolite associated with specific conditions, demonstrating its utility in non-invasive diagnostic procedures .

Data Table: Summary of Key Applications

作用機序

The mechanism of action of 2-Pentadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to changes in behavior. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death .

類似化合物との比較

2-Pentadecenal can be compared with other similar compounds such as:

2-Hexadecenal: Similar in structure but with a longer carbon chain.

2-Undecenal: Similar in structure but with a shorter carbon chain.

2-Decenal: Another unsaturated aldehyde with a shorter carbon chain.

The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct chemical and biological properties .

生物活性

2-Pentadecenal, a long-chain unsaturated aldehyde, has garnered attention for its diverse biological activities. This article explores the compound’s biological properties, including its antioxidant, antimicrobial, and potential therapeutic effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a 15-carbon chain with a double bond between the second and third carbons. Its molecular formula is C15H28O, which contributes to its unique chemical reactivity and biological functions.

Antioxidant Activity

Antioxidant activity is one of the significant biological properties attributed to this compound. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Research Findings:

- In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method indicated that this compound has a notable capacity to inhibit radical generation, showcasing an IC50 value comparable to established antioxidants .

- The compound's antioxidant mechanism is believed to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Case Study:

A study highlighted the use of this compound in formulations aimed at combating multidrug-resistant bacterial strains. The compound demonstrated superior antibacterial activity compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties. Research indicates that it may play a role in various health conditions:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially benefiting conditions such as arthritis and inflammatory bowel disease .

- Antihyperglycemic Activity: The compound has shown promise in enhancing glucose uptake in cells, indicating a possible role in diabetes management through modulation of insulin sensitivity .

特性

CAS番号 |

96360-08-6 |

|---|---|

分子式 |

C15H28O |

分子量 |

224.38 g/mol |

IUPAC名 |

(E)-pentadec-2-enal |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |

InChIキー |

MLTULPRRIKTZBN-BUHFOSPRSA-N |

異性体SMILES |

CCCCCCCCCCCC/C=C/C=O |

正規SMILES |

CCCCCCCCCCCCC=CC=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。